molecular formula C10H10ClNO3S B172594 1-(4-Chlorophenyl)sulfonylpyrrolidin-2-one CAS No. 73096-15-8

1-(4-Chlorophenyl)sulfonylpyrrolidin-2-one

Cat. No. B172594
Key on ui cas rn: 73096-15-8
M. Wt: 259.71 g/mol
InChI Key: MNKFPWSNHAGXGA-UHFFFAOYSA-N
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Patent
US04833156

Procedure details

In 20 ml of tetrahydrofuran was dissolved 2.78 g of N-(4'-chlorobenzenesulfonyl)-4-aminobutyric acid (0.01 mole). To the stirred solution on an ice bath was added 2.06 g of dicyclohexylcarbodiimide (0.01 mole), and the mixture was stirred at 0° C. for 21 hours. The reaction mixture was filtered, and the solid material was washed with anhydrous tetrahydrofuran. The filtrate and the washings were combined, and tetrahydrofuran was removed under reduced pressure. The residue thus obtained was recrystallized from a mixed solvent of chloroform-ether to give 2.37 g of N-(4'-chlorobenzenesulfonyl)-2-pyrrolidone as crystals. Physical properties were identical with those in Synthetic Example 3.
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
2.78 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:11][CH2:12][CH2:13][CH2:14][C:15]([OH:17])=O)(=[O:10])=[O:9])=[CH:4][CH:3]=1.C1(N=C=NC2CCCCC2)CCCCC1>O1CCCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:11]2[CH2:12][CH2:13][CH2:14][C:15]2=[O:17])(=[O:10])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2.06 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Two
Name
Quantity
2.78 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 21 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the solid material was washed with anhydrous tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
tetrahydrofuran was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from a mixed solvent of chloroform-ether

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.37 g
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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